Cas no 81475-22-1 (4-tert-Butylcalix5arene)

4-tert-Butylcalix5arene structure
4-tert-Butylcalix5arene structure
Nome del prodotto:4-tert-Butylcalix5arene
Numero CAS:81475-22-1
MF:C55H70O5
MW:811.141316890717
MDL:MFCD00210028
CID:986785
PubChem ID:87565076

4-tert-Butylcalix5arene Proprietà chimiche e fisiche

Nomi e identificatori

    • p-tert-butylcalix[5]arene
    • 4-tert-Butylcalix[5]arene
    • 5,11,17,23,29-pentakis(1,1-dimethylethyl)-35,36,37,38,39-pentahydroxycalix[5]arene
    • B2221
    • para-tert-butylcalix[5]arene
    • Penta-tert-butyl(pentahydroxy)calix[5]arene
    • p-t-butylcalix[5]arene
    • p-tert-butylcalix<5>arene
    • 5,11,17,23,29-Pentakis(1,1-dimethylethyl)hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3,5,7(35),9,11,13(34),15,17,19(33),21,23,25(32),27,29-pentadecaene-31,32,33,34,35-pentol (ACI)
    • 5,11,17,23,29-PENTA-TERT-BUTYLHEXACYCLO[25.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?.1(2)(1),(2)?]PENTATRIACONTA-1(31),3,5,7(35),9,11,13(34),15(33),16,18,21(32),22,24,27,29-PENTADECAENE-31,32,33,34,35-PENTOL
    • 4-tert-Butylcalix(5)arene
    • MFCD00210028
    • CS-0366751
    • F1170-0408
    • 5,11,17,23,29-pentatert-butylhexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol
    • 5,11,17,23,29-penta-tert-butylhexacyclo[25.3.1.1?,?.1?,??.1??,??.1??,??]pentatriaconta-1(31),3,5,7(35),9(34),10,12,15,17,19(33),21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
    • AKOS025213645
    • D88908
    • 81475-22-1
    • DTXSID60369362
    • 4-tert-Butylcalix5arene
    • MDL: MFCD00210028
    • Inchi: 1S/C55H70O5/c1-51(2,3)41-21-31-16-33-23-42(52(4,5)6)25-35(47(33)57)18-37-27-44(54(10,11)12)29-39(49(37)59)20-40-30-45(55(13,14)15)28-38(50(40)60)19-36-26-43(53(7,8)9)24-34(48(36)58)17-32(22-41)46(31)56/h21-30,56-60H,16-20H2,1-15H3
    • Chiave InChI: HTJNUHSOASZVHV-UHFFFAOYSA-N
    • Sorrisi: OC1C2CC3C(O)=C(CC4C(O)=C(CC5C(O)=C(CC6C(O)=C(CC=1C=C(C(C)(C)C)C=2)C=C(C(C)(C)C)C=6)C=C(C(C)(C)C)C=5)C=C(C(C)(C)C)C=4)C=C(C(C)(C)C)C=3

Proprietà calcolate

  • Massa esatta: 810.52200
  • Massa monoisotopica: 810.52232533g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 60
  • Conta legami ruotabili: 5
  • Complessità: 1080
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 101
  • XLogP3: 16.2

Proprietà sperimentali

  • Colore/forma: Cristallo beige
  • Densità: 0.9315 (rough estimate)
  • Punto di fusione: 310-312 °C(lit.)
  • Punto di ebollizione: 748.21°C (rough estimate)
  • Indice di rifrazione: 1.5730 (estimate)
  • PSA: 101.15000
  • LogP: 12.96950
  • Solubilità: Non determinato

4-tert-Butylcalix5arene Informazioni sulla sicurezza

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4-tert-Butylcalix5arene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Lithium iodide Solvents: Ethanol ,  Water ;  12 - 24 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Riferimento
Casting heteracalixarenes from calixarene templates: a unique synthetic strategy
Patel, Mitesh H.; et al, Chemical Communications (Cambridge, 2009, (5), 586-588

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  10 - 24 h, reflux
2.1 Reagents: Sulfur dichloride Solvents: Dichloromethane ;  2 h, 0 °C; 2 h, reflux; reflux → rt
2.2 Reagents: Water ;  0 °C
3.1 Solvents: Ethanol ;  10 min, rt
3.2 Reagents: Lithium iodide Solvents: Ethanol ,  Water ;  12 - 24 h, reflux
3.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Riferimento
Casting heteracalixarenes from calixarene templates: a unique synthetic strategy
Patel, Mitesh H.; et al, Chemical Communications (Cambridge, 2009, (5), 586-588

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Ferrocenium tetrafluoroborate Solvents: Dichloromethane ;  60 min, 120 °C
Riferimento
Synthesis and reactions of calixarenes using microwave irradiation
Bew, Sean P.; et al, Polymer Preprints (American Chemical Society, 2008, 49(2), 957-958

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  15 °C; 30 min, 15 °C
1.2 Solvents: Dichloromethane ;  4 h, 15 °C; 16 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
An expedient one-pot synthesis of para-tert-butylcalix[8]- and [9]arene
Bew, Sean P.; et al, Chemical Communications (Cambridge, 2007, (9), 975-977

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Tetralin ,  Water ;  453 K
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  neutralized
Riferimento
Crystal Structure at the Origin of the Thermal Stability and Large Enthalpy of Fusion and Sublimation Values of Calixarenes
Galindo-Garcia, Ulises; et al, Crystal Growth & Design, 2020, 20(2), 1302-1310

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sulfur dichloride Solvents: Dichloromethane ;  2 h, 0 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Water ;  0 °C
2.1 Solvents: Ethanol ;  10 min, rt
2.2 Reagents: Lithium iodide Solvents: Ethanol ,  Water ;  12 - 24 h, reflux
2.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Riferimento
Casting heteracalixarenes from calixarene templates: a unique synthetic strategy
Patel, Mitesh H.; et al, Chemical Communications (Cambridge, 2009, (5), 586-588

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Lithium hydroxide Solvents: Tetralin ,  Water ;  15 - 30 min, 95 °C; 95 °C → 85 °C; 1.5 h, 85 °C; 85 °C → 230 °C; 5 min, 230 °C → 190 °C; 10 min, 185 - 190 °C; 180 °C → 160 °C; 3 h, 160 °C
Riferimento
A flexible self-folding receptor for coronene
Lozano, David; et al, Chemical Science, 2019, 10(44), 10351-10355

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 - 14 h, reflux
2.1 Reagents: Sodium carbonate Solvents: Acetone ;  10 - 24 h, reflux
3.1 Reagents: Sulfur dichloride Solvents: Dichloromethane ;  2 h, 0 °C; 2 h, reflux; reflux → rt
3.2 Reagents: Water ;  0 °C
4.1 Solvents: Ethanol ;  10 min, rt
4.2 Reagents: Lithium iodide Solvents: Ethanol ,  Water ;  12 - 24 h, reflux
4.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Riferimento
Casting heteracalixarenes from calixarene templates: a unique synthetic strategy
Patel, Mitesh H.; et al, Chemical Communications (Cambridge, 2009, (5), 586-588

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Acetone ;  4 h, reflux
2.1 Reagents: Sodium carbonate Solvents: Acetone ;  10 - 24 h, reflux
3.1 Reagents: Sulfur dichloride Solvents: Dichloromethane ;  2 h, 0 °C; 2 h, reflux; reflux → rt
3.2 Reagents: Water ;  0 °C
4.1 Solvents: Ethanol ;  10 min, rt
4.2 Reagents: Lithium iodide Solvents: Ethanol ,  Water ;  12 - 24 h, reflux
4.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Riferimento
Casting heteracalixarenes from calixarene templates: a unique synthetic strategy
Patel, Mitesh H.; et al, Chemical Communications (Cambridge, 2009, (5), 586-588

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Magnesium triflate Solvents: Dichloromethane ;  30 min, 120 °C
Riferimento
Do Commercially Available Metal Salts Mediate Calixarene Formation via Hydrogen-Bonded Dimers?
Bew, Sean P.; et al, Journal of Organic Chemistry, 2011, 76(17), 7076-7083

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 120 °C; 1 h, 200 °C; 1 h, 200 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Riferimento
A more benign approach to the synthesis of calixarenes
Makha, Mohamed; et al, Green Chemistry, 2004, 6(3), 158-160

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Tetralin
Riferimento
The one-step synthesis of p-tert-butylcalix[5]arene
Stewart, Donald R.; et al, Organic Preparations and Procedures International, 1993, 25(1), 137-9

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: Chloroform ;  rt; 1 h, rt
Riferimento
Quantitative and convergent synthesis of p-t-butylcalix[8]arene
Falana, Olusegun M.; et al, Tetrahedron Letters, 2015, 56(23), 3240-3242

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  10 - 24 h, reflux
2.1 Reagents: Sulfur dichloride Solvents: Dichloromethane ;  2 h, 0 °C; 2 h, reflux; reflux → rt
2.2 Reagents: Water ;  0 °C
3.1 Solvents: Ethanol ;  10 min, rt
3.2 Reagents: Lithium iodide Solvents: Ethanol ,  Water ;  12 - 24 h, reflux
3.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Riferimento
Casting heteracalixarenes from calixarene templates: a unique synthetic strategy
Patel, Mitesh H.; et al, Chemical Communications (Cambridge, 2009, (5), 586-588

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetralin
Riferimento
Improved synthesis of 5,11,17,23,29-penta-t-butylcalix[5]arene-31,32,33,34,35-pentol and immobilization of the conformation by O-alkylation
Iwamoto, Koji; et al, Bulletin of the Chemical Society of Japan, 1994, 67(5), 1499-502

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Ferrocenium tetrafluoroborate Solvents: 1,3,5-Trioxane ;  30 min, 120 °C
Riferimento
Synthesis and reactions of calixarenes using microwave irradiation
Bew, Sean P.; et al, Polymer Preprints (American Chemical Society, 2008, 49(2), 957-958

4-tert-Butylcalix5arene Raw materials

4-tert-Butylcalix5arene Preparation Products

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